molecular formula C11H13FN4 B034443 Isaglidole CAS No. 110605-64-6

Isaglidole

Cat. No.: B034443
CAS No.: 110605-64-6
M. Wt: 220.25 g/mol
InChI Key: ZLVARELBORDLAV-UHFFFAOYSA-N
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Description

Isaglidole: is a chemical compound with the molecular formula C11H13FN4 It is known for its unique structure, which includes a fluorinated isoindoline core

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the Fischer indole synthesis, which is a versatile and widely used technique for constructing indole derivatives This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form the indole ring system

Industrial Production Methods: Industrial production of Isaglidole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: Isaglidole undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidation products, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction of this compound can lead to the formation of reduced derivatives, which may have different chemical and biological properties.

    Substitution: this compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions can be carried out using reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

Isaglidole has a wide range of scientific research applications, including:

Chemistry:

    Synthetic Chemistry: this compound is used as a building block for the synthesis of more complex molecules

Biology:

    Biological Studies: this compound is used in biological studies to investigate its effects on cellular processes and pathways. Its interactions with biological molecules can provide insights into its potential therapeutic applications.

Medicine:

    Drug Development: this compound is being explored for its potential as a therapeutic agent. Its unique structure and chemical properties make it a promising candidate for the development of new drugs.

Industry:

    Material Science: this compound is used in the development of new materials with specific properties. Its incorporation into polymers and other materials can enhance their performance and functionality.

Mechanism of Action

The mechanism of action of Isaglidole involves its interaction with specific molecular targets and pathways. While the exact mechanism may vary depending on the application, some common aspects include:

    Molecular Targets: this compound can interact with various enzymes, receptors, and other proteins, modulating their activity and function.

    Pathways Involved: The compound may influence specific cellular pathways, leading to changes in cellular processes such as signal transduction, gene expression, and metabolism.

Comparison with Similar Compounds

Isaglidole can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

    Indole Derivatives: Compounds such as indole-3-acetic acid and indole-3-carbinol share structural similarities with this compound. the presence of the fluorine atom in this compound distinguishes it from these compounds.

    Fluorinated Isoindolines: Other fluorinated isoindoline derivatives may have similar chemical properties, but the specific substitution pattern in this compound makes it unique.

Uniqueness:

  • The presence of the fluorine atom in this compound imparts unique chemical and biological properties, making it distinct from other indole derivatives and fluorinated isoindolines.
  • Its potential applications in various scientific fields further highlight its uniqueness and importance.

Properties

CAS No.

110605-64-6

Molecular Formula

C11H13FN4

Molecular Weight

220.25 g/mol

IUPAC Name

N-(4,5-dihydro-1H-imidazol-2-yl)-4-fluoro-1,3-dihydroisoindol-2-amine

InChI

InChI=1S/C11H13FN4/c12-10-3-1-2-8-6-16(7-9(8)10)15-11-13-4-5-14-11/h1-3H,4-7H2,(H2,13,14,15)

InChI Key

ZLVARELBORDLAV-UHFFFAOYSA-N

SMILES

C1CN=C(N1)NN2CC3=C(C2)C(=CC=C3)F

Canonical SMILES

C1CN=C(N1)NN2CC3=C(C2)C(=CC=C3)F

Key on ui other cas no.

110605-64-6

Origin of Product

United States

Synthesis routes and methods I

Procedure details

6.0 g (0.03 mol) of 2-amino-4-fluoro-isoindoline hydrochloride and 4.5 g (0.035 mol) of 1-acetyl-imidazolin-2-one are heated at 100° C. in 70 ml of phosphorus oxytrichloride for 4 hours. After removal of the POCl3 in vacuo, the residue is dissolved in 100 ml of ethanol and the solution is heated at the boiling point for 3 hours. The solvent is distilled off, 5N NaOH is added to the residue and the crude base is extracted with methylene chloride. Recrystallization from toluene gives 5.9 g of 4-fluoro-2-(2-imidazolin-2-ylamino)-isoindoline.
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70 mL
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Synthesis routes and methods II

Procedure details

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